Cas no 59891-41-7 (3-ethylhexahydro-1-methyl-2H-azepin-2-one)

3-ethylhexahydro-1-methyl-2H-azepin-2-one structure
59891-41-7 structure
商品名:3-ethylhexahydro-1-methyl-2H-azepin-2-one
CAS番号:59891-41-7
MF:C9H17NO
メガワット:155.23738
CID:950843
PubChem ID:108405

3-ethylhexahydro-1-methyl-2H-azepin-2-one 化学的及び物理的性質

名前と識別子

    • 3-ethylhexahydro-1-methyl-2H-azepin-2-one
    • 3-ethyl-1-methylazepan-2-one
    • DB-315421
    • EINECS 261-974-2
    • NS00056448
    • 59891-41-7
    • DTXSID50975299
    • SCHEMBL10877680
    • 3-ethyl-hexahydro-1-methyl-2H-azepin-2-one
    • インチ: InChI=1S/C9H17NO/c1-3-8-6-4-5-7-10(2)9(8)11/h8H,3-7H2,1-2H3
    • InChIKey: TWJZVJYUCAHEGB-UHFFFAOYSA-N
    • ほほえんだ: CCC1CCCCN(C1=O)C

計算された属性

  • せいみつぶんしりょう: 155.13111
  • どういたいしつりょう: 155.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 20.3Ų
  • 互変異性体の数: 2

じっけんとくせい

  • PSA: 20.31

3-ethylhexahydro-1-methyl-2H-azepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG92740-25g
3-ethylhexahydro-1-methyl-2H-azepin-2-one
59891-41-7 98%
25g
$2251.00 2024-04-19
A2B Chem LLC
AG92740-5g
3-ethylhexahydro-1-methyl-2H-azepin-2-one
59891-41-7 98%
5g
$1216.00 2024-04-19

3-ethylhexahydro-1-methyl-2H-azepin-2-one 関連文献

3-ethylhexahydro-1-methyl-2H-azepin-2-oneに関する追加情報

Comprehensive Overview of 3-Ethylhexahydro-1-methyl-2H-azepin-2-one (CAS No. 59891-41-7): Properties, Applications, and Industry Insights

3-Ethylhexahydro-1-methyl-2H-azepin-2-one (CAS No. 59891-41-7) is a specialized organic compound belonging to the class of azepinone derivatives. This heterocyclic molecule features a seven-membered ring structure with a carbonyl group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The compound's unique molecular framework has attracted significant attention from researchers exploring novel bioactive compounds and flavor/fragrance ingredients.

Recent studies highlight the growing importance of azepinone-based compounds in drug discovery, particularly for their potential neurological applications. The ethyl and methyl substitutions at positions 3 and 1 respectively contribute to the molecule's lipophilicity and metabolic stability, properties highly sought after in modern medicinal chemistry. These characteristics align with current industry trends favoring BBB-penetrating molecules (blood-brain barrier) for CNS-targeted therapies.

The synthesis of 3-ethylhexahydro-1-methyl-2H-azepin-2-one typically involves ring-closing reactions of appropriately substituted linear precursors. Advanced catalytic hydrogenation methods have improved the efficiency of producing this compound, addressing common challenges in heterocycle synthesis such as yield optimization and stereochemical control. These process improvements respond to the pharmaceutical industry's demand for cost-effective synthetic routes that meet stringent purity requirements.

In fragrance applications, the compound's cyclic amide structure contributes to musk-like olfactory properties. Perfumers value such molecules for their ability to enhance scent longevity and thermal stability in cosmetic formulations. This aligns with consumer trends favoring long-lasting personal care products and clean fragrance alternatives to traditional musks.

Analytical characterization of 59891-41-7 typically employs GC-MS (Gas Chromatography-Mass Spectrometry) and NMR spectroscopy, with particular attention to the compound's stereochemical purity. Recent advancements in chiral separation techniques have enabled more precise analysis of its potential enantiomers, crucial for pharmaceutical applications where stereoselectivity often determines biological activity.

The compound's physicochemical properties—including its moderate water solubility and favorable logP value—make it suitable for various formulation types. These characteristics are particularly relevant to current research in drug delivery systems, where scientists seek molecules with balanced solubility-permeability profiles for improved bioavailability.

Environmental and regulatory aspects of 3-ethylhexahydro-1-methyl-2H-azepin-2-one have gained attention following increased scrutiny of sustainable chemistry practices. The compound's biodegradation potential and eco-toxicological profile are active areas of investigation, responding to industry demands for green chemistry alternatives in specialty chemical production.

Market analysts note growing interest in 59891-41-7 from Asia-Pacific regions, particularly for applications in electronic materials and advanced polymer additives. The compound's thermal stability and compatibility with various matrices make it a candidate for specialty material applications, aligning with global trends in high-performance materials development.

Future research directions for this compound may explore its potential in catalysis as a ligand framework, or its utility in constructing molecular machines—a cutting-edge area of nanotechnology. The versatility of the azepinone scaffold continues to inspire innovation across multiple scientific disciplines, from medicinal chemistry to materials science.

Quality control standards for 3-ethylhexahydro-1-methyl-2H-azepin-2-one have evolved with analytical technology advancements. Modern specifications typically require HPLC purity ≥98% with rigorous control of process-related impurities, reflecting the pharmaceutical industry's emphasis on quality by design principles.

Storage and handling recommendations emphasize protection from moisture absorption and oxidative degradation, with inert atmosphere packaging becoming standard for high-purity batches. These protocols address stability concerns common to heterocyclic compounds while ensuring product integrity throughout the supply chain.

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